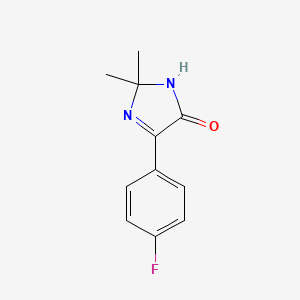

5-(4-fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one

Description

Properties

IUPAC Name |

4-(4-fluorophenyl)-2,2-dimethyl-1H-imidazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O/c1-11(2)13-9(10(15)14-11)7-3-5-8(12)6-4-7/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGLOEBULPVPCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(=O)C(=N1)C2=CC=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis, Reduction, and Cyclization

Research indicates that the key step involves cyclization of precursor intermediates such as chalcones or acylated derivatives, often under acidic or basic conditions, to afford the imidazolone ring. For example, the condensation of 4-fluorophenyl acyl derivatives with hydrazines followed by cyclization yields the target compound.

Reaction Parameters:

Data Tables Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| A | 4-fluorophenyl acyl derivatives | Hydrazine hydrate | Reflux in ethanol, 4–6 hours | 85–92% | Efficient for chalcone derivatives |

| B | Chalcones with fluorophenyl groups | Dehydrating agents (e.g., PPA) | Reflux at 100°C | 70–85% | Suitable for heterocycle formation |

| C | Fluorophenyl isothiocyanates + aldehydes | Cyclization with ammonia or amines | Reflux at 80–110°C | 75–85% | For heterocyclic core synthesis |

Notes on Optimization and Purification

- Purification: Recrystallization from ethanol or ethyl acetate is standard to obtain high-purity products.

- Yield Optimization: Longer reaction times, controlled temperature, and the use of dehydrating agents improve yields.

- Structural Confirmation: NMR, IR, and HRMS are employed to confirm the formation of the imidazolone core.

Research Findings Summary

- The synthesis of 5-(4-fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one predominantly involves multistep reactions starting from fluorophenyl derivatives, with condensation and cyclization as critical steps.

- Reaction conditions such as temperature, solvent, and catalysts significantly influence yield and purity.

- Literature emphasizes the importance of regioselectivity and controlling reaction parameters to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imidazolone derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic aromatic substitution typically involves reagents like halogens or nitro groups under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolone derivatives with additional functional groups, while substitution reactions can introduce various substituents on the fluorophenyl ring.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antibacterial Properties

Recent studies have highlighted the antibacterial activity of compounds containing imidazole moieties. The presence of the 4-fluorophenyl group in 5-(4-fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one enhances its interaction with bacterial targets. For instance, derivatives of this compound have shown significant activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Imidazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(4-Fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one | E. coli | < 50 µg/mL |

| 5-(4-Fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one | S. aureus | < 30 µg/mL |

| Other Derivatives | Various Strains | Varies |

1.2 Neuropharmacological Potential

The compound has also been investigated for its neuropharmacological properties. Its structural similarity to known neuroactive agents suggests potential roles as inhibitors for enzymes related to neurodegenerative diseases. In particular, imidazole derivatives have been shown to inhibit acetylcholinesterase (AChE), which is a target for Alzheimer's disease treatment .

1.3 Structure-Activity Relationship Studies

Studies examining the structure-activity relationship (SAR) of imidazole derivatives indicate that modifications in the phenyl ring can significantly affect biological activity. For example, substituting different groups on the phenyl ring can enhance binding affinity to biological targets .

Synthesis Techniques

The synthesis of 5-(4-fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one typically involves multi-step reactions that include cyclization and functionalization processes. Recent advancements have focused on optimizing synthetic routes to improve yield and reduce reaction time.

Table 2: Synthetic Routes for Imidazole Derivatives

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Cyclization | Heat + Catalyst | 70% |

| 2 | Functionalization | Mild conditions | 85% |

| 3 | Purification | Recrystallization | >90% |

Case Studies and Research Findings

Case Study 1: Antibacterial Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the antibacterial efficacy of various imidazole derivatives against clinical isolates of bacteria. The study found that compounds similar to 5-(4-fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one exhibited potent antibacterial effects comparable to standard antibiotics .

Case Study 2: Neuroprotective Effects

Another research project investigated the neuroprotective effects of this compound in vitro using human cell lines. The results indicated that it could reduce oxidative stress markers and promote cell viability under neurotoxic conditions .

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Pyrazole Derivatives

- Example: 5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde () Structure: Pyrazole core with 4-fluorophenyl and bromophenyl substituents. Properties: Melting point 99–101°C, planar geometry (dihedral angle between pyrazole and fluorophenyl rings: 5.3°) . The dihydroimidazolone’s partial saturation and dimethyl groups introduce conformational rigidity and reduced polarity.

Dihydropyrano-Pyrazoles

- Example: 5-(4-Fluorophenyl)-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-6-amine () Structure: Fused pyrano-pyrazole system with nitro and fluorophenyl groups. Comparison: The fused ring system increases molecular complexity and may enhance binding to biological targets. In contrast, the dihydroimidazolone lacks fused rings but offers a compact, electron-deficient core.

Substituent Effects

Fluorophenyl vs. Other Aryl Groups

- Tri-Substituted Imidazoles ():

- Compounds like 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole demonstrate that fluorophenyl substituents improve metabolic stability and lipophilicity compared to chlorophenyl or methoxyphenyl analogs.

Methyl and Dimethyl Groups

Key Findings and Implications

Structural Rigidity: The dimethyl groups in 5-(4-fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one confer conformational stability, distinguishing it from more flexible pyrazole or pyrano-pyrazole analogs .

Electron-Deficient Core: The dihydroimidazolone’s electron-withdrawing carbonyl group may enhance reactivity in nucleophilic substitutions compared to non-carbonyl-containing analogs like pyrazoles .

Biological Activity

5-(4-fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis and Characterization

The synthesis of 5-(4-fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired imidazole derivative. The characterization is performed using techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound.

Anticancer Properties

Research has indicated that 5-(4-fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one exhibits significant anticancer activity. A study demonstrated that this compound inhibited the proliferation of L1210 mouse leukemia cells with an IC50 value in the nanomolar range. The mechanism appears to involve the intracellular release of active metabolites that interfere with cellular processes crucial for cancer cell survival .

GABA-A Receptor Modulation

The compound has also been investigated for its role as a positive allosteric modulator (PAM) of the GABA-A receptor. This receptor is vital in mediating inhibitory neurotransmission in the central nervous system. The presence of a fluorophenyl group enhances its binding affinity and metabolic stability compared to other similar compounds . Molecular docking studies have provided insights into how structural features influence its interaction with the receptor .

Case Studies

- In Vitro Studies : In vitro assays using human liver microsomes showed that 5-(4-fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one maintains higher metabolic stability compared to traditional GABA-A receptor modulators like alpidem. The compound demonstrated a retention of over 90% after 120 minutes of incubation, indicating lower susceptibility to metabolic degradation .

- In Vivo Evaluations : Animal studies have illustrated the pharmacokinetics and bioavailability of this compound when administered. It was found to cross the blood-brain barrier effectively, making it a promising candidate for treating neuropsychiatric disorders associated with GABAergic dysfunction .

Data Table: Biological Activity Overview

Q & A

Q. What are the established synthetic routes for 5-(4-fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one, and what factors influence yield optimization?

The compound can be synthesized via cyclocondensation reactions involving fluorinated benzaldehyde derivatives and dimethyl-substituted diketones. Key factors affecting yield include reaction temperature (optimal range: 80–120°C), acid/base catalysts (e.g., acetic acid or KCO), and solvent polarity. For example, polar aprotic solvents like DMF enhance reaction efficiency by stabilizing intermediates . Post-synthetic purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating high-purity products.

Q. What spectroscopic techniques are essential for preliminary characterization of this compound?

- NMR Spectroscopy : H and C NMR are used to confirm the presence of the 4-fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and dimethyl substituents (δ ~1.3–1.6 ppm for CH groups).

- FTIR : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-F stretch) validate the imidazolone core and fluorinated aryl group .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] and fragmentation patterns consistent with imidazolone derivatives .

Advanced Research Questions

Q. How can researchers optimize the synthesis of fluorescent analogs of this compound for bioimaging applications?

To design red-shifted fluorophores, introduce electron-donating groups (e.g., hydroxyl or methoxy) at strategic positions on the imidazolone core. For example, substituting the 4-fluorophenyl group with a 3,5-difluoro-4-hydroxybenzylidene moiety enhances π-conjugation, shifting emission wavelengths to ~600 nm (visible red region). Solvatochromic studies in varying polar solvents (e.g., DMSO vs. hexane) can validate environmental sensitivity .

Q. What experimental designs are recommended for evaluating the compound’s stability under physiological conditions?

- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC.

- Photostability : Expose to UV-Vis light (300–800 nm) and analyze photodegradation products using LC-MS.

- Oxidative Stress Tests : Use HO or cytochrome P450 enzymes to simulate metabolic pathways .

- Statistical Design : Apply randomized block designs with split-plot arrangements to account for variables like temperature, pH, and light intensity .

Q. How should contradictory data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

- Dose-Response Analysis : Perform IC assays across multiple concentrations (e.g., 1 nM–100 µM) to distinguish selective inhibition from non-specific toxicity.

- Off-Target Screening : Use kinase profiling panels or proteome-wide assays to identify unintended interactions.

- Structural Modifications : Introduce steric hindrance (e.g., bulkier substituents) to reduce off-target binding while retaining target affinity .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., kinases or GPCRs).

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational dynamics.

- QSAR Modeling : Corrogate substituent electronegativity (e.g., fluorine position) with activity data to derive predictive models .

Methodological Challenges

Q. What strategies mitigate synthetic challenges in scaling up imidazol-4-one derivatives?

- Catalyst Optimization : Replace homogeneous catalysts (e.g., HCl) with heterogeneous alternatives (e.g., zeolites) to simplify purification.

- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions.

- Green Solvents : Use cyclopentyl methyl ether (CPME) or 2-methyl-THF to improve sustainability without compromising yield .

Q. How can researchers validate the compound’s environmental fate using advanced analytical techniques?

- Biodegradation Studies : Use C-labeled analogs to track mineralization rates in soil/water systems via scintillation counting.

- Biosensor Assays : Employ genetically modified bacteria (e.g., Pseudomonas putida) to detect metabolite accumulation.

- High-Resolution Mass Spectrometry (HRMS) : Identify transformation products (e.g., hydroxylated or defluorinated derivatives) in environmental matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.